n-Cyclopentyl-n-(2,2,2-trifluoroacetyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid is an organic compound with the molecular formula C9H12F3NO3 It is characterized by the presence of a cyclopentyl group, a trifluoroacetamido group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid typically involves the following steps:
Formation of N-cyclopentyl-2,2,2-trifluoroacetamide: This intermediate can be synthesized by reacting cyclopentylamine with trifluoroacetic anhydride under controlled conditions.
Acylation Reaction: The N-cyclopentyl-2,2,2-trifluoroacetamide is then subjected to an acylation reaction with chloroacetic acid to form the final product, 2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using an amine would yield a substituted amide.
Hydrolysis: The major products are cyclopentylamine and trifluoroacetic acid.
Scientific Research Applications
2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopentyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(N-Benzyl-2,2,2-trifluoroacetamido)acetic acid: Similar structure but with a benzyl group instead of a cyclopentyl group.
2,2,2-Trifluoroacetamide: Lacks the acetic acid moiety and cyclopentyl group, making it less complex.
Uniqueness
2-(N-cyclopentyl-2,2,2-trifluoroacetamido)acetic acid is unique due to the combination of its trifluoroacetamido group and cyclopentyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12F3NO3 |
---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2-[cyclopentyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13(5-7(14)15)6-3-1-2-4-6/h6H,1-5H2,(H,14,15) |
InChI Key |
UKBDZWXCONTKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.